molecular formula C5H9N3O B8801463 (4-ethyl-4H-1,2,4-triazol-3-yl)methanol

(4-ethyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B8801463
M. Wt: 127.14 g/mol
InChI Key: OZRGOYBVRAWHFJ-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

To 4-ethyl-3-hydroxymethyl-4H-1,2,4-triazole (4.6 g), thionyl chloride (36 ml) was slowly added at 0° C. The mixture was heated to reflux for 1 hour, and concentrated under reduced pressure. To the residue was added ethyl acetate and ethanol, and the precipitated crystals were collected by filtration. The crystals were washed with ethyl acetate, to give 3-chloromethyl-4-ethyl-4H-1,2,4-triazole hydrochloride (4.22 g) as orange crystals.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[N:6][N:5]=[C:4]1[CH2:8]O)[CH3:2].S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:8][C:4]1[N:3]([CH2:1][CH3:2])[CH:7]=[N:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)N1C(=NN=C1)CO
Name
Quantity
36 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate and ethanol
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NN=CN1CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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